N,N-Diisopropylbenzenesulfonamide (CAS 23705-46-6): Structural Properties, Mechanochemical Synthesis, and Utility in Iron-Catalyzed Cross-Coupling
N,N-Diisopropylbenzenesulfonamide (CAS 23705-46-6): Structural Properties, Mechanochemical Synthesis, and Utility in Iron-Catalyzed Cross-Coupling
Executive Summary
In the landscape of modern organic synthesis and drug development, tertiary sulfonamides have transcended their traditional roles as mere pharmacophores. N,N-Diisopropylbenzenesulfonamide (CAS 23705-46-6) has emerged as a highly versatile, low-molecular-weight building block[1]. Beyond its utility in medicinal chemistry—where it serves as a lipophilic, non-hydrogen-bond-donating motif—recent breakthroughs have identified it as one of the most powerful activating groups for transition-metal-catalyzed C(sp2)–C(sp3) cross-couplings[2].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical properties and advanced synthetic applications. We will explore the mechanistic causality behind the diisopropyl moiety's steric shielding, detail state-of-the-art synthetic protocols (including green mechanochemistry), and provide self-validating workflows for its deployment in iron-catalyzed alkylations.
Core Chemical Identity & Physicochemical Data
The utility of N,N-diisopropylbenzenesulfonamide is deeply rooted in its structural metrics. With a molecular weight of 241.35 g/mol , it is an ideal fragment for drug discovery, leaving ample "molecular weight budget" for further functionalization while strictly adhering to Lipinski’s Rule of Five.
Table 1 summarizes the critical quantitative data required for stoichiometric calculations and pharmacokinetic modeling.
| Physicochemical Property | Value | Structural/Mechanistic Implication |
| IUPAC Name | N,N-diisopropylbenzenesulfonamide | Defines the core connectivity. |
| CAS Number | 23705-46-6 | Primary identifier for reagent sourcing[1]. |
| Molecular Formula | C12H19NO2S | Essential for mass spectrometry (M+H: 242.35). |
| Molecular Weight | 241.35 g/mol | Low MW facilitates fragment-based drug design. |
| Hydrogen Bond Donors | 0 | Tertiary amine structure increases lipophilicity. |
| Hydrogen Bond Acceptors | 2 | Sulfonyl oxygens remain available for target binding. |
| Steric Bulk (N-substituents) | High (Diisopropyl) | Prevents unwanted N-coordination to metal catalysts. |
Structural Causality: The Role of the N,N-Diisopropyl Moiety
In synthetic methodology, the choice of the nitrogen substituents on a sulfonamide is rarely arbitrary. The N,N-diisopropyl group serves two distinct, causal functions that make this specific molecule superior to its dimethyl or diethyl counterparts:
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Steric Shielding and Catalyst Protection: The bulky isopropyl groups project electron density around the nitrogen atom, effectively burying the nitrogen lone pair. In transition-metal catalysis (particularly with highly sensitive low-valent Iron species), primary or secondary sulfonamides can coordinate to the metal center, poisoning the catalyst. The diisopropyl group physically prevents this coordination, forcing the metal to interact exclusively with the desired electrophilic site on the aromatic ring[2].
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Electronic Activation: The sulfonamide group (–SO2NR2) is strongly electron-withdrawing. By pulling electron density away from the benzene ring, it significantly lowers the activation energy required for the oxidative addition of a metal catalyst into a substituted carbon-halogen bond (e.g., in 4-chloro-N,N-diisopropylbenzenesulfonamide). Bisz and Szostak demonstrated that this specific motif is the strongest known activating group for iron-catalyzed cross-couplings[2].
Advanced Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an in-process validation check.
Protocol A: Classical Solution-Phase Synthesis
This protocol utilizes a standard Schotten-Baumann-type sulfonylation, optimized for tertiary amine formation.
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Reagents: Benzenesulfonyl chloride (1.0 eq), Diisopropylamine (2.5 eq), Anhydrous Dichloromethane (DCM).
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Step-by-Step Workflow:
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Initiation: Dissolve benzenesulfonyl chloride in anhydrous DCM under an inert argon atmosphere. Cool the system to 0 °C using an ice bath. Causality: The reaction is highly exothermic; cooling prevents the degradation of the sulfonyl chloride into sulfonic acid.
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Addition: Add diisopropylamine dropwise over 30 minutes. Causality: The amine acts as both the nucleophile and the base. The excess (1.5 eq) is required to scavenge the HCl byproduct, forming diisopropylammonium chloride.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active benzenesulfonyl chloride spot confirms completion.
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Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate under reduced pressure to yield the pure product.
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Protocol B: State-of-the-Art Mechanochemical Synthesis
Based on the groundbreaking work by Mkrtchyan and Iaroshenko, sulfonamides can now be synthesized without bulk solvents using mechanochemistry[3].
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Reagents: Aryl bromide (1.0 eq), K2S2O5 (1.2 eq, SO2 surrogate), Diisopropylamine (1.5 eq), Pd-catalyst (5 mol%), Milling auxiliary.
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Step-by-Step Workflow:
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Loading: Load all solid reagents into a Retsch MM400 mixer mill jar equipped with stainless steel balls. Add diisopropylamine via a gas-tight microsyringe[4].
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Milling: Mill the mixture at 30 Hz for 90 minutes. Causality: Mechanical impact forces the in-situ decomposition of K2S2O5 to SO2. Because there is no solvent, the SO2 gas is trapped at the microscopic solid interface, allowing rapid insertion into the Pd-Aryl intermediate before it can escape.
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Self-Validation Check: Extract the crude milled powder with EtOAc and analyze via GC-MS. The presence of the molecular ion (m/z 241) confirms successful aminosulfonylation.
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Application Spotlight: Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling
The most critical modern application of N,N-diisopropylbenzenesulfonamide derivatives is their role as traceless activating groups in Iron-catalyzed Kumada-type cross-couplings. Iron is earth-abundant, non-toxic, and highly sustainable compared to Palladium, but it is notoriously difficult to control when using alkyl Grignard reagents due to rapid β-hydride elimination[5].
Protocol C: Fe-Catalyzed Alkylation Workflow
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Reagents: 4-Chloro-N,N-diisopropylbenzenesulfonamide (0.50 mmol), Alkyl Grignard Reagent (R-MgX, 1.2 eq), Fe(acac)3 (5 mol%), THF/NMP solvent mixture[2].
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Step-by-Step Workflow:
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Catalyst Activation: In a flame-dried Schlenk tube, dissolve the sulfonamide and Fe(acac)3 in THF. Add NMP (N-methyl-2-pyrrolidone). Causality: NMP acts as a crucial O-coordinating ligand that stabilizes the highly reactive low-valent iron intermediates, preventing them from aggregating into catalytically dead iron nanoparticles.
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Coupling: Cool the mixture to 0 °C and add the Alkyl Grignard reagent dropwise. Stir for exactly 10 minutes. Causality: The Grignard reagent first reduces Fe(III) to the active Fe(I)/Fe(II) species, which then rapidly undergoes oxidative addition into the C-Cl bond, driven by the electron-withdrawing power of the sulfonamide.
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Quenching & Validation: Quench rapidly with saturated aqueous NH4Cl to destroy excess Grignard. The extreme speed of this reaction (10 minutes at 0 °C) outcompetes side reactions, yielding the alkylated benzenesulfonamide in >85% yield[2].
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Mechanistic Pathway Visualization
The following diagram illustrates the causality of the Iron-catalyzed cross-coupling cycle, highlighting where the sulfonamide group exerts its electronic activation.
Fig 1. Iron-catalyzed C(sp2)-C(sp3) cross-coupling cycle activated by the sulfonamide group.
References
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Bisz, E., & Szostak, M. (2018). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics. The Journal of Organic Chemistry, 84(3), 1640-1646. ACS Publications. Retrieved from[Link]
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Mkrtchyan, S., & Iaroshenko, V. O. (2021). Mechanochemical synthesis of aromatic sulfonamides. Chemical Communications, 57, 11029-11032. Royal Society of Chemistry. Retrieved from[Link]
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Bisz, E., & Szostak, M. (2019). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Molecules, 24(7), 1361. NIH PubMed Central. Retrieved from[Link]
Sources
- 1. 73732-23-7|N,N-Diisopropyl-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanochemical synthesis of aromatic sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
